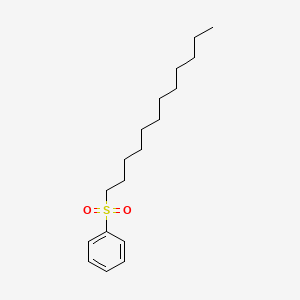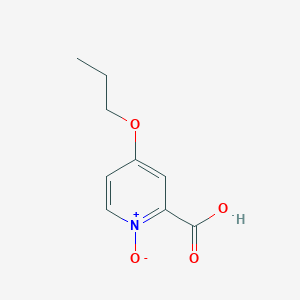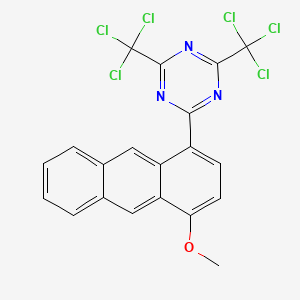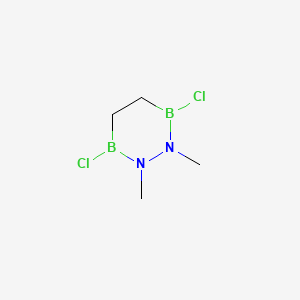
2-(3-Chlorophenoxy)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenoxy)-2-methylpropanamide is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of propanamide, where a 3-chlorophenoxy group is attached to the second carbon of the propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-2-methylpropanamide typically involves the reaction of 3-chlorophenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chlorophenol attacks the carbonyl carbon of 2-methylpropanoyl chloride, forming the ester intermediate. This intermediate is then converted to the amide by reaction with ammonia or an amine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Chlorophenoxy)-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of herbicides and other agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets. The chlorophenoxy group can bind to active sites of enzymes or receptors, inhibiting their function. This interaction can disrupt metabolic pathways or signal transduction processes, leading to the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Chlorophenoxy)propionic acid: A structurally similar compound with a carboxylic acid group instead of an amide group.
2-(4-Chlorophenoxy)-2-methylpropanamide: Similar structure but with the chlorine atom in the para position.
2-(2,4-Dichlorophenoxy)-2-methylpropanamide: Contains two chlorine atoms on the phenoxy ring
Uniqueness
2-(3-Chlorophenoxy)-2-methylpropanamide is unique due to its specific substitution pattern and the presence of both chlorophenoxy and amide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
76410-73-6 |
|---|---|
Fórmula molecular |
C10H12ClNO2 |
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
2-(3-chlorophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3,(H2,12,13) |
Clave InChI |
RDTAMDNDCCNWHN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)N)OC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14452644.png)

![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)









![4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14452693.png)
